Mésilate de prochlorpérazine

Vue d'ensemble

Description

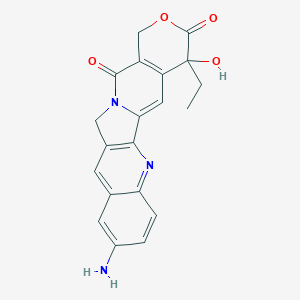

Prochlorperazine mesilate, also known as Compazine, is a phenothiazine derivative that is used as an antiemetic and antipsychotic medication. It is a white crystalline compound that has a molecular weight of 342.4 g/mol and a melting point of 146-148°C. It is commonly used in the treatment of nausea and vomiting, as well as in the management of schizophrenia and other psychoses. Prochlorperazine mesilate is also used to treat vertigo, motion sickness, and anxiety.

Applications De Recherche Scientifique

Troubles psychiatriques

Mésilate de prochlorpérazine: est principalement utilisé comme antipsychotique de première génération. Il est indiqué pour le traitement de la schizophrénie, du trouble schizoaffectif et d'autres affections présentant des symptômes de psychose . Son efficacité dans la gestion des symptômes psychotiques en fait une option précieuse en psychiatrie.

Thérapie antiémétique

Le composé est largement reconnu pour ses propriétés antiémétiques. Il est utilisé pour soulager les nausées et les vomissements associés à la chimiothérapie, à la radiothérapie et aux contextes postopératoires . En déprimant la zone de déclenchement des chémorécepteurs et en bloquant les récepteurs D2 de la dopamine, il contrôle efficacement l'émesis.

Traitement de la migraine

Les indications non approuvées par la FDA pour la prochlorpérazine comprennent le traitement des céphalées migraineuses . Sa capacité à moduler l'action des neurotransmetteurs dans le cerveau contribue à réduire la fréquence et la gravité des épisodes migraineux.

Gestion de l'anxiété

Maléate de prochlorpérazine: les comprimés sont efficaces pour le traitement à court terme de l'anxiété généralisée non psychotique . Cette application est particulièrement utile pour les patients qui ressentent une anxiété qui n'est pas liée à un trouble psychiatrique.

Études pharmacologiques

En tant que standard pharmaceutique, le this compound est utilisé dans les tests et les analyses de laboratoire pour garantir la qualité et la cohérence des substances pharmaceutiques et des produits médicamenteux . Il sert de référence dans la recherche et le développement pharmaceutiques.

Recherche sur les neurotransmetteurs

L'interaction du composé avec divers récepteurs neurotransmetteurs, y compris les récepteurs histaminergiques, cholinergiques et noradrénergiques, fournit une base pour la recherche sur le fonctionnement de ces neurotransmetteurs et leur rôle dans différents processus physiologiques et pathologiques .

Études sur la zone de déclenchement des chémorécepteurs

L'action de la prochlorpérazine sur la zone de déclenchement des chémorécepteurs est d'un intérêt significatif dans les études visant à comprendre les mécanismes des nausées et des vomissements. La recherche dans ce domaine peut conduire au développement de nouveaux agents thérapeutiques ciblant cette zone .

Antagonisme des récepteurs

La capacité du médicament à bloquer les récepteurs D2 de la dopamine est essentielle pour ses effets antipsychotiques et antiémétiques. Cette propriété est exploitée dans la recherche axée sur la physiopathologie des troubles psychotiques et le développement de nouveaux antipsychotiques .

Mécanisme D'action

Target of Action

Prochlorperazine mesilate primarily targets D2 dopamine receptors in the brain . These receptors are part of the dopaminergic system, which plays a crucial role in reward, motivation, and motor control. Prochlorperazine mesilate also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

Prochlorperazine mesilate works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . By blocking these receptors, it inhibits the effects of dopamine, a neurotransmitter that is involved in the regulation of mood and behavior. This action can help to alleviate symptoms of psychosis and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by prochlorperazine mesilate is the dopaminergic synapse pathway . By blocking D2 dopamine receptors, prochlorperazine mesilate disrupts the normal functioning of this pathway, leading to changes in the transmission of dopamine signals. This can result in a reduction of symptoms associated with conditions like schizophrenia and anxiety .

Pharmacokinetics

The pharmacokinetics of prochlorperazine mesilate involve its absorption, distribution, metabolism, and excretion (ADME). The exact bioavailability of prochlorperazine mesilate is unknown, but it is presumed to be substantial . It is primarily metabolized in the liver, specifically by the CYP2D6 and/or CYP3A4 enzymes . The elimination half-life of prochlorperazine mesilate is between 6 to 10 hours . It is mainly excreted in the feces .

Result of Action

The molecular and cellular effects of prochlorperazine mesilate’s action primarily involve the inhibition of dopaminergic neurons . This can lead to a reduction in symptoms of conditions like schizophrenia and anxiety. Additionally, prochlorperazine mesilate’s anti-dopaminergic effects can help to prevent delayed nausea and vomiting .

Safety and Hazards

Orientations Futures

While Prochlorperazine is a well-established medication, there is ongoing research into its uses and effects. For instance, it is used in various psychotic affections, including bipolar disorder . It’s also used in the management of nausea and vomiting, especially chemotherapy-induced emesis . Future research may continue to explore these and other potential applications of Prochlorperazine.

Analyse Biochimique

Biochemical Properties

Prochlorperazine mesilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to D2 dopamine receptors, which are somatodendritic autoreceptors . Additionally, it has been shown to block histaminergic, cholinergic, and noradrenergic receptors . These interactions inhibit the action of dopamine in the brain, leading to its antipsychotic and antiemetic effects .

Cellular Effects

Prochlorperazine mesilate influences various types of cells and cellular processes. It promotes postsynaptic inhibition of dopaminergic neurons, which helps in managing psychotic disorders . The compound also exerts anti-emetic actions via anti-dopaminergic effects, displaying similar efficacy to ondansetron, a 5HT-3 receptor antagonist . These actions affect cell signaling pathways, gene expression, and cellular metabolism, leading to reduced nausea and vomiting .

Molecular Mechanism

The molecular mechanism of prochlorperazine mesilate involves its binding interactions with biomolecules. It blocks D2 dopamine receptors in the brain, which are involved in the regulation of mood and behavior . This blockade results in the inhibition of dopamine-mediated neurotransmission, leading to its antipsychotic effects . Additionally, prochlorperazine mesilate blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prochlorperazine mesilate change over time. The compound is known to be stable under standard conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that prochlorperazine mesilate maintains its efficacy in reducing nausea and vomiting over extended periods . Prolonged use may lead to the development of movement disorders such as tardive dyskinesia .

Dosage Effects in Animal Models

The effects of prochlorperazine mesilate vary with different dosages in animal models. At therapeutic doses, it effectively reduces nausea and vomiting without causing significant adverse effects . At higher doses, prochlorperazine mesilate can cause sedation, hypotension, and extrapyramidal symptoms . These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Prochlorperazine mesilate undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by the enzyme CYP2D6 . Metabolites such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide have been detected in the plasma . These metabolic pathways are crucial for the compound’s elimination and overall pharmacokinetics .

Transport and Distribution

Prochlorperazine mesilate is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, which facilitates its distribution into most body tissues and fluids . High concentrations of the compound are found in the brain, lungs, liver, kidneys, and spleen . Prochlorperazine mesilate also crosses the placenta and is distributed into milk .

Subcellular Localization

The subcellular localization of prochlorperazine mesilate is primarily within the central nervous system, where it exerts its pharmacological effects . The compound’s activity is directed towards specific compartments or organelles through its interactions with dopamine receptors . These targeting signals and post-translational modifications ensure that prochlorperazine mesilate reaches its intended sites of action within the cells .

Propriétés

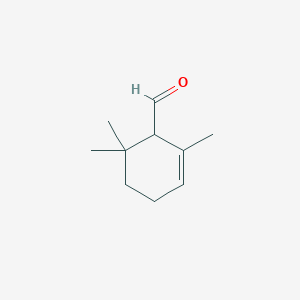

IUPAC Name |

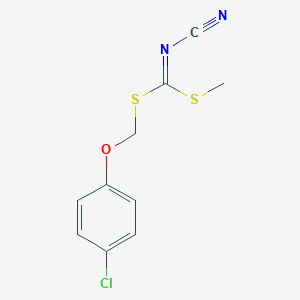

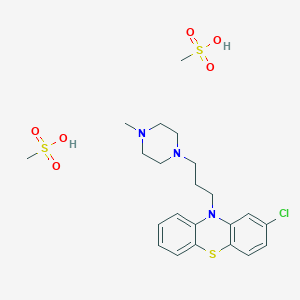

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOUKJFDLARFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199844 | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51888-09-6 | |

| Record name | Prochlorperazine mesilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.